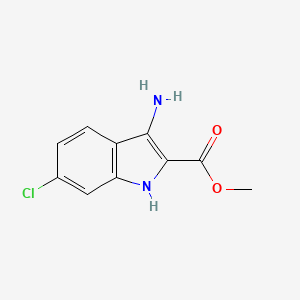

methyl 3-amino-6-chloro-1H-indole-2-carboxylate

Description

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals

Properties

IUPAC Name |

methyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYUMZOVXXTCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-chloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core. For this specific compound, the starting materials include 3-amino-6-chloroindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of methyl 3-amino-6-chloro-1H-indole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 209.63 g/mol

- Structural Features : The compound features a bicyclic indole structure with a chlorine atom at the 6-position and an amino group at the 3-position, which are critical for its biological activity.

Scientific Research Applications

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate has several applications across various fields:

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that methyl 3-amino-6-chloro-1H-indole-2-carboxylate exhibits antiproliferative effects against various cancer cell lines. For example, it has shown IC50 values in the range of 0.96 µM to 1.12 µM against melanoma cell lines, indicating strong anticancer properties .

- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibacterial agents .

Organic Synthesis

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis:

- Intermediate in Synthesis : It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals targeting neurological disorders and inflammatory diseases .

Biological Studies

Researchers utilize this compound to explore its biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in critical biological pathways. Its mechanism often involves binding to the active site of enzymes, preventing substrate access and altering cellular functions .

Case Studies

Several studies have documented the effectiveness of methyl 3-amino-6-chloro-1H-indole-2-carboxylate:

- Anticancer Efficacy : A study highlighted its potent activity against pancreatic cancer cell lines, where it outperformed conventional treatments like erlotinib .

- Inflammation Modulation : Another study focused on its ability to modulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its inhibitory activity against influenza A virus.

5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Effective against persister cells of various bacteria.

Azepinoindole derivatives: Synthesized through Fischer indole synthesis and used in various biological studies.

Uniqueness

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chlorine and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate features an indole core, which is known for its diverse biological activities. The presence of the amino and chloro substituents enhances its reactivity and interaction with biological targets. The compound can be represented structurally as follows:

The mechanism of action of methyl 3-amino-6-chloro-1H-indole-2-carboxylate primarily involves its role as an enzyme inhibitor. It binds to specific enzymes, blocking substrate access and thereby interfering with various biological pathways. This inhibition may lead to altered cellular signaling and function, which can be beneficial in treating diseases characterized by dysregulated pathways.

Antiproliferative Effects

Methyl 3-amino-6-chloro-1H-indole-2-carboxylate has been studied for its antiproliferative properties against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The compound's effectiveness varies depending on the cell type, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 4.2 |

| A549 | 3.8 |

These results suggest that methyl 3-amino-6-chloro-1H-indole-2-carboxylate could be a promising candidate for further development as an anticancer agent .

Anti-Toxoplasma Activity

Recent studies have highlighted the potential of indole derivatives, including methyl 3-amino-6-chloro-1H-indole-2-carboxylate, in combating Toxoplasma gondii infections. The compound demonstrated a selective index superior to traditional treatments, indicating its potential as a therapeutic agent against this parasitic infection . The mechanism involves interference with T. gondii's metabolic pathways, enhancing the host's immune response.

Case Studies and Research Findings

- Cancer Treatment : A study assessing the antiproliferative effects of various indole derivatives found that methyl 3-amino-6-chloro-1H-indole-2-carboxylate significantly inhibited cell growth in vitro. The research emphasized structure-activity relationships, noting that modifications to the indole structure could enhance or diminish activity against specific cancer types .

- Toxoplasmosis : In animal models infected with T. gondii, treatment with methyl 3-amino-6-chloro-1H-indole-2-carboxylate resulted in reduced parasite load and improved survival rates compared to untreated controls. This suggests a dual role in both direct antiparasitic activity and immune modulation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 3-amino-6-chloro-1H-indole-2-carboxylate?

- Methodological Answer : The synthesis of indole derivatives often involves condensation reactions under reflux conditions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylate derivatives are synthesized using 2-aminothiazol-4(5H)-one and acetic acid under reflux for 3–5 hours . To optimize yield, systematically vary parameters such as reaction time (e.g., 3 vs. 5 hours), catalyst concentration (e.g., sodium acetate), and stoichiometric ratios of precursors. Employ Design of Experiments (DoE) to identify critical factors, as demonstrated in flow-chemistry optimizations for diazomethane synthesis .

Q. What purification methods are effective for isolating methyl 3-amino-6-chloro-1H-indole-2-carboxylate?

- Methodological Answer : Post-synthesis purification can be achieved via column chromatography using gradients of non-polar/polar solvents (e.g., pentane:ethyl acetate = 9:1), as shown for structurally similar esters . Thin-layer chromatography (TLC) with an RF value of 0.25 (pentane:ethyl acetate) can monitor purity. Recrystallization in solvents like chloroform or ethyl acetate may further refine crystalline products, though solubility profiles must be empirically determined.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of NMR, NMR, and FT-IR spectroscopy. For example, NMR (400 MHz, Chloroform-d) can resolve tautomeric forms (e.g., ketone/enol ratios) and confirm substituent positions, as seen in indene-carboxylate derivatives . Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>98% by GC/HPLC) .

Advanced Research Questions

Q. How can contradictory NMR data indicating tautomerism or dynamic equilibria be resolved?

- Methodological Answer : Variable-temperature NMR studies can stabilize transient tautomers (e.g., keto-enol forms) by slowing exchange rates. For example, NMR signals splitting at lower temperatures (e.g., -20°C) may resolve overlapping peaks . Isotopic labeling (e.g., ) or computational modeling (DFT) can further elucidate electronic environments and predict spectral splitting patterns .

Q. What strategies evaluate the electronic effects of substituents on the reactivity of the indole core?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., -Cl, -NH, -CF) and compare reaction kinetics. For instance, electron-withdrawing groups (e.g., -Cl at position 6) may deactivate the indole ring, slowing electrophilic substitution. Hammett plots or Fukui indices (via DFT calculations) quantify substituent effects on charge distribution and reactivity .

Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?

- Methodological Answer : Apply DoE to multivariable optimization, as demonstrated in flow-chemistry systems for diazomethane synthesis . For batch reactions, screen factors like temperature (60–100°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (0.1–1.0 equiv). Response surface methodology (RSM) can model interactions between variables, maximizing yield while minimizing side products.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in indole carboxylate synthesis?

- Methodological Answer : Discrepancies may arise from unaccounted side reactions (e.g., hydrolysis of esters under acidic conditions). Monitor reaction progress via in-situ techniques like FT-IR or Raman spectroscopy. Compare experimental yields (e.g., 71% for indene-carboxylate derivatives ) with computational predictions (e.g., Gibbs free energy calculations) to identify thermodynamic vs. kinetic bottlenecks.

Handling and Safety Considerations

- Note : While specific safety data for methyl 3-amino-6-chloro-1H-indole-2-carboxylate are unavailable, analogous indole derivatives (e.g., 2-phenyl-1H-indole) require precautions:

- Use fume hoods to avoid inhalation .

- Wear nitrile gloves and eye protection during handling .

- Store at -20°C in amber vials to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.